3-Methoxythiophene-2-carbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxythiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRKDQMPJJVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491445 | |
| Record name | 3-Methoxythiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-14-5 | |
| Record name | 3-Methoxythiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methoxythiophene-2-carbonyl chloride: Synthesis, Reactivity, and Application
This guide provides an in-depth exploration of 3-Methoxythiophene-2-carbonyl chloride, a key heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, a robust synthesis protocol, its unique reactivity profile, and a practical application in amide synthesis. This document is designed to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.
Core Compound Identification and Properties
This compound is a valuable intermediate, prized for its reactive acyl chloride functional group attached to an electron-rich methoxy-substituted thiophene ring. This combination allows for a wide array of subsequent chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClO₂S | |
| Molecular Weight | 176.62 g/mol | |
| CAS Number | 54450-14-5 | |
| Appearance | Solid | N/A |
| Melting Point | 85-90 °C |
Synthesis of this compound
The most direct and reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical; while thionyl chloride is effective, oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂), which simplifies purification.
The synthesis pathway begins with the readily accessible 3-hydroxythiophene-2-carboxylate, which is first methylated and then hydrolyzed to the carboxylic acid before the final chlorination step.[1]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 3-Methoxythiophene-2-carboxylic acid
This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.[2]
Materials:
-
3-Methoxythiophene-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Suspend 3-Methoxythiophene-2-carboxylic acid in anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Catalyst Addition: Add a single drop of DMF to the suspension. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Chlorination: Add oxalyl chloride dropwise to the cooled suspension via the dropping funnel over 30 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, or until gas evolution ceases and the mixture becomes a clear solution.
-
Isolation: The reaction is self-validating as the byproducts are gaseous. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting solid is this compound, which can be used in the next step without further purification.
Reactivity and Electronic Considerations
The chemical behavior of this compound is governed by the interplay between the thiophene ring, the methoxy substituent, and the acyl chloride group.
-
Acyl Chloride Reactivity: The carbonyl chloride is a highly electrophilic functional group, making it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.[]
-
Electronic Effects of the 3-Methoxy Group: The methoxy group at the C3 position is a strong electron-donating group (EDG) due to resonance. This has two significant consequences:
-
It increases the electron density of the thiophene ring, making it more susceptible to electrophilic aromatic substitution.
-
This electron donation can also influence the reactivity of the adjacent carbonyl group, potentially stabilizing the transition state of nucleophilic attack. Theoretical and experimental studies have shown that methoxy groups on thiophene rings play a critical role in tuning the electronic properties and molecular planarity of larger conjugated systems.[4][5][6]
-
Application Profile: Amide Synthesis
A primary application of this compound is in the synthesis of amides, which are prevalent structures in pharmaceuticals and functional materials. The following protocol details a standard amidation reaction.
Caption: Experimental workflow for a typical amidation reaction.
Experimental Protocol: Synthesis of N-benzyl-3-methoxythiophene-2-carboxamide
This protocol is a representative example of an acylation reaction based on the Schotten-Baumann conditions.[]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Nucleophile Solution: In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Expertise Note: A non-nucleophilic base like TEA is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the amide product.[7]
-
-
Acylation: Dissolve the crude this compound from the synthesis step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.
Anticipated Spectroscopic Data
| Spectroscopy | Feature | Anticipated Chemical Shift / Frequency | Rationale |
| ¹H NMR | Thiophene H (C4-H, C5-H) | δ 6.8 - 7.8 ppm | Protons on the thiophene ring. |
| Methoxy H (-OCH₃) | δ 3.8 - 4.0 ppm | Typical range for methoxy protons attached to an aromatic system.[8] | |
| ¹³C NMR | Carbonyl C (C=O) | δ 160 - 170 ppm | Characteristic range for acyl chloride carbonyl carbons. |
| Thiophene C | δ 110 - 150 ppm | Aromatic carbons of the thiophene ring. | |
| Methoxy C (-OCH₃) | δ 55 - 60 ppm | Typical range for a methoxy carbon.[8] | |
| IR | Carbonyl Stretch (C=O) | 1750 - 1800 cm⁻¹ | Strong, sharp absorption characteristic of an acyl chloride. |
Safety and Handling
This compound is an acyl chloride and must be handled with extreme caution in a certified chemical fume hood.
-
Reactivity Hazards: Reacts violently with water, alcohols, and strong bases to release heat and corrosive HCl gas.[9] Contact with moisture in the air can lead to degradation.
-
Health Hazards: Causes severe skin burns and serious eye damage. It is harmful if inhaled.[10]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and butyl rubber gloves.[11]
-
Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials.[11][12] Containers must be carefully resealed to prevent moisture entry and leakage.[11]
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from wcu.edu. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from chemos.de. [Link]
-
Janjua, M. R. S. A. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 32(1). [Link]
-
Corral, C., & Lissavetzky, J. (1998). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Organic Preparations and Procedures International, 30(4), 463-467. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. Retrieved from ilo.org. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from fishersci.se. [Link]
-
Mikhmetova, A., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(6), 10765–10772. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite solar cells. Retrieved from rsc.org. [Link]
-
Wang, Y., et al. (2023). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C, 11(41), 14353-14361. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. PhD Thesis, Università di Sassari. [Link]
-
Johnson, J. R., & May, G. E. (n.d.). 2-ACETOTHIENONE. Organic Syntheses. [Link]
-
Baxendale, I. R., & Ley, S. V. (2006). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(56), 13881-13903. [Link]
-
Sharma, S., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 28(4), 1851–1860. [Link]
-
ResearchGate. (n.d.). Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). [Link]
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from prepchem.com. [Link]
-
Stoyanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. [Link]
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Technical Monograph: 2-Chlorocarbonyl-3-methoxythiophene
Chemical Structure & Synthesis Guide for Pharmaceutical Development
Executive Summary
2-Chlorocarbonyl-3-methoxythiophene (CAS: 54450-14-5), also known as 3-methoxythiophene-2-carbonyl chloride, is a critical heterocyclic building block in medicinal chemistry. It serves as a highly reactive electrophile for introducing the 3-methoxythiophene pharmacophore into kinase inhibitors, sulfonamide antibiotics, and agrochemicals. This guide details the structural electronics that dictate its reactivity, validated synthesis protocols, and handling requirements for high-purity applications.
Part 1: Structural Identity & Electronic Profile
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 54450-14-5 |
| Molecular Formula | |
| Molecular Weight | 176.62 g/mol |
| Physical State | Off-white to yellow solid or semi-solid (highly moisture sensitive) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Electronic Reactivity Analysis
The reactivity of this molecule is defined by the interplay between the thiophene ring, the methoxy substituent, and the acyl chloride group.
-
Thiophene Ring (Electron Rich): The sulfur atom donates electron density into the ring via resonance, making it
-excessive compared to benzene. -
3-Methoxy Group (+M Effect): The oxygen atom at position 3 is a strong electron donor. This significantly increases electron density at position 2 (ortho) and position 4 (para).
-
2-Chlorocarbonyl Group (-I, -M Effect): This strongly electron-withdrawing group activates the carbonyl carbon for nucleophilic attack. However, the adjacent electron-rich thiophene ring and methoxy group can donate density into the carbonyl antibonding orbital, slightly reducing electrophilicity compared to benzoyl chloride, but significantly increasing stability relative to aliphatic acid chlorides.
Causality in Synthesis: The high electron density at position 2 (due to the combined directing effects of Sulfur and 3-OMe) makes the precursor (3-methoxythiophene) highly susceptible to electrophilic aromatic substitution (EAS) at this position. This dictates the synthetic strategy: we install the carbon scaffold at C2 before converting to the acid chloride.
Part 2: Synthesis & Manufacturing Protocols
Validated Synthesis Pathway
The most robust industrial route involves the chlorination of 3-methoxythiophene-2-carboxylic acid. Direct formylation or carboxylation of 3-methoxythiophene is preferred over halogen-lithium exchange due to cost and scalability.
Diagram 1: Synthesis Workflow
Caption: Step-wise synthesis from 3-methoxythiophene via Vilsmeier-Haack formylation and subsequent oxidation/chlorination.
Detailed Experimental Protocol (Step 3 Focus)
Objective: Conversion of 3-methoxythiophene-2-carboxylic acid to the acid chloride.
Reagents:
-
3-Methoxythiophene-2-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 eq) [Alternative: Oxalyl Chloride] -
N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or ). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved and gases. -
Dissolution: Charge the flask with 3-methoxythiophene-2-carboxylic acid and anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF. Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic. -
Addition: Add Thionyl Chloride dropwise at
to control the exotherm. -
Reflux: Warm to room temperature, then heat to reflux (
for DCM, if Toluene) for 2-4 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH) until the acid is consumed. -
Isolation: Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
Purification: The residue is typically used directly in the next step (crude) due to hydrolytic instability. If storage is required, vacuum distillation is possible but risky; crystallization from dry hexane is preferred if the compound is solid.
Why this works: The reaction is driven by entropy (generation of two gaseous byproducts,
Part 3: Pharmaceutical Applications & Derivatization[2]
The 2-chlorocarbonyl moiety is a versatile "warhead" for coupling the thiophene ring to amines (amides) or alcohols (esters).
Key Reaction Pathways
The electron-donating methoxy group at position 3 renders the carbonyl slightly less electrophilic than a nitro-substituted equivalent, but it remains highly reactive toward nucleophiles.
Diagram 2: Reactivity Workflow
Caption: Divergent synthesis pathways. The acid chloride serves as the linchpin for generating amides, esters, and ketones.
Therapeutic Relevance
-
Kinase Inhibition: The 3-methoxythiophene scaffold mimics the purine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The methoxy group provides a hydrogen bond acceptor site crucial for orientation within the active site.
-
Antibacterial Agents: Sulfonamide derivatives synthesized from this core have shown efficacy against Gram-positive bacteria by inhibiting dihydropteroate synthase.
-
Antitumor Agents: Thiophene carboxamides are investigated for their ability to induce apoptosis in cancer cell lines, often requiring the specific geometry provided by the 2,3-substitution pattern.
Part 4: Handling, Stability & Quality Control
Stability Profile
-
Hydrolysis: Rapidly hydrolyzes in moist air to revert to 3-methoxythiophene-2-carboxylic acid and HCl.
-
Thermal Stability: Moderately stable up to
in the absence of moisture. -
Storage: Must be stored under inert atmosphere (
or ) at .
Quality Control (QC) Markers
To validate the integrity of the reagent before use in expensive GMP steps:
| Test | Expected Result | Failure Mode Indicator |
| Appearance | Off-white/Yellow Solid or Oil | Dark brown/Black (Polymerization/Decomposition) |
| 1H NMR ( | Broad peak at | |
| Titration | >98% Chloride content | High acid value (Hydrolysis) |
Safety (HSE)
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Inhalation: Reacts with mucosal moisture to form HCl gas; use only in a fume hood.
-
Neutralization: Quench spills with saturated sodium bicarbonate (
) solution.
References
-
European Chemicals Agency (ECHA). (2025).[2] Substance Information: this compound (CAS 54450-14-5).[2][3] ECHA CHEM. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776023, this compound. PubChem.[2][4] [Link]
-
Taylor & Francis. (2022). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids. Synthetic Communications. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[5][6][7][8][9][Link]
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[10] Molecules.[1][4][5][6][7][8][9][10][11][12][13] [Link]
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Solubility of 3-methoxythiophene-2-carbonyl chloride in organic solvents
Executive Summary
3-Methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5) is a highly reactive electrophilic intermediate widely utilized in the synthesis of pharmaceuticals, particularly kinase inhibitors and GPR119 agonists. As an acid chloride, its "solubility" is a dual function of thermodynamic dissolution and kinetic stability .
While soluble in a broad range of organic solvents, its utility is strictly limited to anhydrous, aprotic systems . In protic solvents (water, alcohols), it undergoes rapid solvolysis, rendering standard solubility metrics (g/L) irrelevant in favor of decomposition rates. This guide provides a technical framework for solvent selection, handling, and stability management.
Part 1: Chemical Properties & Structural Analysis
Understanding the molecule's structure is the first step to predicting its behavior in solution.
| Property | Value/Description | Implication for Solubility |
| CAS Number | 54450-14-5 | Unique Identifier |
| Molecular Formula | C₆H₅ClO₂S | Moderate molecular weight (176.62 g/mol ) |
| Physical State | Solid (Melting Point: 85–90°C) | Requires dissolution energy; not miscible as a liquid |
| Functional Groups | Thiophene ring, Methoxy ether, Acyl chloride | Lipophilic core with a highly reactive polar tail |
| Polarity | Moderate | Soluble in medium-polarity solvents (DCM, THF) |
Structural Impact on Solvation
The thiophene ring provides aromatic character, ensuring good solubility in aromatic hydrocarbons (toluene) and chlorinated solvents. The methoxy group (-OCH₃) adds electron density to the ring but does not significantly hinder solubility in non-polar media. The acyl chloride (-COCl) is the critical instability point; it acts as a hard electrophile, susceptible to nucleophilic attack by solvent impurities (water).
Part 2: Solvent Compatibility Profile
The following classification categorizes solvents based on solubility (ability to dissolve the solid) and compatibility (chemical inertness).
Recommended Solvents (Anhydrous Aprotic)
These solvents dissolve the compound effectively without degradation. They are ideal for reaction media (e.g., Amidation, Friedel-Crafts).
-
Dichloromethane (DCM): Excellent. High solubility due to polarity match. Standard solvent for acylations.
-
Tetrahydrofuran (THF): Good. Solubilizes the compound well, but must be strictly anhydrous and inhibitor-free to prevent side reactions.
-
Toluene: Good. Excellent for reactions requiring higher temperatures (reflux).
-
Ethyl Acetate: Moderate/Good. Usable, but ensure it is dry; commercial grades often contain ethanol/water traces.
-
Chloroform: Excellent. Similar profile to DCM but higher boiling point.
Incompatible Solvents (Protic / Nucleophilic)
These solvents will chemically destroy the compound.
-
Water: Reactive.[1] Rapid hydrolysis to 3-methoxythiophene-2-carboxylic acid and HCl gas.
-
Methanol / Ethanol: Reactive.[1] Rapid alcoholysis to form methyl/ethyl esters.
-
Dimethyl Sulfoxide (DMSO): Risky. While soluble, DMSO can act as an oxidant or nucleophile under certain conditions with acid chlorides. Avoid for storage.
-
Dimethylformamide (DMF): Conditional.[2][3] Soluble, but can form Vilsmeier-Haack type adducts. Use only as a catalyst, not a bulk solvent.
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection. Red pathways indicate chemical incompatibility.
Part 3: Experimental Protocols
Protocol A: Qualitative Solubility Test
Use this to verify solubility for a specific synthesis concentration.
Safety: Perform in a fume hood. Wear gloves and goggles. Material is corrosive and lachrymatory.
-
Preparation: Weigh 10 mg of this compound into a dry 2 mL GC vial.
-
Solvent Addition: Add 100 µL of the test solvent (DCM, Toluene, or THF).
-
Observation:
-
Verification (Optional): Spot the solution on a TLC plate. If the spot streaks or stays at the baseline compared to a known standard, decomposition has occurred.
Protocol B: Handling & Storage
Acid chlorides are moisture-sensitive.[3] Proper handling is required to maintain the "solubility" (purity) of the stock.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .
-
Vessel: Use glass containers with Teflon-lined caps. Avoid metal containers (corrosion risk).
-
Re-purification: If the solid appears crusted or smells strongly of HCl (sharp, biting odor), it may have hydrolyzed. Recrystallize from dry Hexane/DCM or distill under vacuum if liquid (though this compound is solid, melting it for distillation is risky).
Part 4: Reaction Pathways & Incompatibility Mechanisms
Understanding why solubility fails in protic solvents is critical for troubleshooting.
Hydrolysis Mechanism
When dissolved in wet solvents, the chloride is displaced by water.
This reaction is autocatalytic; the generated HCl can further catalyze degradation or react with acid-sensitive protecting groups elsewhere in your molecule.
Alcoholysis (Esterification)
In methanol or ethanol, the compound converts to the ester, which is a common impurity found when HPLC samples are prepared in methanol.
Critical Note for Analysts: Never prepare HPLC/LCMS samples of this compound in pure Methanol or water/acetonitrile mixes. Use anhydrous Acetonitrile or DCM for sample dilution.
Figure 2: Decomposition pathways in incompatible solvents.
References
-
Sigma-Aldrich. this compound Product Analysis & Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Thiophene-2-carbonyl chloride derivatives. Retrieved from
-
ChemicalBook. Chemical Properties and Safety Data for Thiophene Carbonyl Chlorides. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-methylthiophene-2-carbonyl chloride (Analogous Reactivity). Retrieved from
Sources
3-Methoxythiophene-2-carbonyl Chloride: Technical Profile & Handling Guide
Executive Summary
3-Methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibiotics requiring a thiophene core. Unlike its liquid methyl-substituted analogs, this compound is a solid at room temperature, presenting unique handling challenges regarding solubility and moisture sensitivity. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and critical handling protocols to ensure experimental reproducibility and safety.
Physicochemical Profile
The physical state of this compound distinguishes it from many common acid chlorides. While often assumed to be a liquid due to the low molecular weight of the thiophene ring, the 3-methoxy substituent introduces significant intermolecular interactions (dipole-dipole), raising the melting point significantly.
Table 1: Key Physical Properties
| Property | Value / Description | Source |
| CAS Number | 54450-14-5 | [1, 2] |
| Molecular Formula | C₆H₅ClO₂S | [1] |
| Molecular Weight | 176.62 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 85 – 90 °C | [1] |
| Boiling Point | Not standardly determined (Decomposes/Sublimes) | [3] |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water | [4] |
| Stability | Moisture Sensitive (Hydrolytically Unstable) | [5] |
Technical Insight: The Boiling Point Anomaly
Researchers often search for a boiling point to determine distillation conditions. However, This compound is a solid with a high melting point (85-90 °C) . Unlike the 3-methyl analog (BP ~216°C), the methoxy variant is rarely distilled. Heating this electron-rich acid chloride to its theoretical boiling point (>220°C at atm) often leads to thermal decomposition or polymerization.
-
Operational Recommendation: Do not attempt atmospheric distillation. If purification is required, recrystallization from dry hexane/toluene or sublimation under high vacuum is preferred.
Synthesis & Reaction Mechanism[2][3][4][5][6]
The synthesis of this compound typically proceeds via the activation of 3-methoxythiophene-2-carboxylic acid using a chlorinating agent such as Thionyl Chloride (
Mechanistic Pathway
The conversion follows a nucleophilic acyl substitution mechanism.[1][2] The presence of the electron-donating methoxy group at the 3-position increases the electron density of the thiophene ring, potentially making the carbonyl carbon less electrophilic than in simple benzoyl chlorides. A catalyst (DMF) is often required to form the reactive Vilsmeier-Haack intermediate.[3][4]
Diagram 1: Synthesis & Activation Mechanism
Caption: Conversion of carboxylic acid to acid chloride via thionyl chloride, releasing gaseous byproducts.[2][3][4]
Experimental Handling & Stability
The primary failure mode when using this compound is hydrolysis . The methoxy group pushes electron density into the ring, but the acid chloride moiety remains highly susceptible to nucleophilic attack by water.
Hydrolysis Risk
Upon contact with atmospheric moisture, the compound reverts to the parent carboxylic acid and releases hydrochloric acid fumes. This degradation is often invisible (the solid remains white) but leads to failed downstream coupling reactions.
Diagram 2: Hydrolysis & Degradation Logic
Caption: Pathway of degradation upon exposure to moisture, rendering the reagent inactive.
Recommended Protocol for Use
To ensure integrity, follow this "Self-Validating" protocol:
-
Storage Check: Store the solid under Argon/Nitrogen at 2-8°C.
-
Visual Inspection: If the solid appears "wet" or smells strongly of HCl (acrid), it has hydrolyzed.
-
Re-activation (The "Fix"):
-
If you suspect partial hydrolysis, do not discard.
-
Dissolve the solid in neat Thionyl Chloride (
). -
Reflux for 1-2 hours.
-
Remove excess
under vacuum. This converts any hydrolyzed acid back to the chloride.
-
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols or wet ethers.
Safety & Regulatory Information
As an acid chloride, this compound poses significant health risks.
-
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity: Category 4 (Harmful if swallowed).
-
-
PPE Requirements:
-
Face shield and safety goggles (vapor can damage eyes).
-
Chemical-resistant gloves (Nitrile/Neoprene).
-
Fume Hood: Mandatory. The hydrolysis releases HCl gas which is toxic upon inhalation.
-
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound (CAS 54450-14-5).[5] Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 22, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of substituted thiophene-2-carboxylic acids. Retrieved February 22, 2026, from [Link]
Sources
3-Methoxythiophene-2-carbonyl chloride vs 3-methoxythiophene-2-carboxylic acid
| Property | This compound | 3-Methoxythiophene-2-carboxylic acid |
| Molecular Formula | C6H5ClO2S | C6H6O3S |
| Molecular Weight | 176.62 g/mol | 158.18 g/mol |
| CAS Number | 54450-14-5 | 60166-83-8 |
| Appearance | Solid | Solid |
| Melting Point | 85-90 °C | Not specified |
| Reactivity | Highly reactive, moisture-sensitive | Stable, less reactive than the acyl chloride |
| Primary Hazard | Corrosive, reacts with water to release HCl | Skin and eye irritant |
Rationale for Conversion
Carboxylic acids are generally unreactive towards weak nucleophiles. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. To enhance reactivity, the -OH group must be converted into a better leaving group. This is achieved by transforming the carboxylic acid into an acyl chloride. The chloride ion is an excellent leaving group, making the carbonyl carbon of the acyl chloride highly susceptible to nucleophilic attack.
The Role of Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism.
The key advantages of using thionyl chloride are:
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side and simplifying purification.
-
Clean Conversion: The reaction is generally clean and high-yielding.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The mechanism involves the following steps:
-
The carboxylic acid acts as a nucleophile and attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.
-
This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes to SO₂ and another chloride ion.
// Nodes CarboxylicAcid [label="3-Methoxythiophene-\n2-carboxylic acid"]; ThionylChloride [label="SOCl₂", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Chlorosulfite\nIntermediate", style=dashed]; AcylChloride [label="3-Methoxythiophene-\n2-carbonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Edges CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻\n- SO₂\n- Cl⁻"]; ThionylChloride -> Intermediate [style=invis]; AcylChloride -> Byproducts [style=invis]; }
Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocol: Synthesis of an Acyl Chloride
Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reagents: Add the carboxylic acid to a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction: Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or by observing the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can often be used directly or purified by distillation or crystallization.
The Nucleophilic Acyl Substitution Mechanism
Both carboxylic acids and acyl chlorides react with amines to form amides via a nucleophilic acyl substitution mechanism. However, the reaction with acyl chlorides is much more facile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: This addition step forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The carbonyl group reforms with the expulsion of the leaving group. For an acyl chloride, the leaving group is a chloride ion (Cl⁻), which is a very good leaving group. For a carboxylic acid, the leaving group would be a hydroxide ion (OH⁻), which is a poor leaving group.
Causality of Enhanced Reactivity
The greater reactivity of acyl chlorides can be attributed to two main factors:
-
Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, facilitating the elimination step. In contrast, the hydroxide ion is a strong base and a poor leaving group.
The direct reaction between a carboxylic acid and an amine is often an acid-base reaction, forming a stable carboxylate salt which is unreactive towards further nucleophilic attack unless heated strongly.
}
Comparative pathways for amide formation.
Protocol for Amide Synthesis from an Acyl Chloride
Disclaimer: This is a generalized protocol and should be performed by qualified personnel with appropriate safety precautions.
-
Dissolve Amine: In a suitable flask, dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). If the amine is a salt, a base (e.g., triethylamine or diisopropylethylamine) must be added to liberate the free amine.
-
Cool Reaction: Cool the amine solution in an ice bath (0 °C).
-
Add Acyl Chloride: Slowly add a solution of the acyl chloride in the same solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for a period and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quench and Work-up: Once the reaction is complete, quench with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Potential therapeutic applications of compounds derived from 3-methoxythiophene precursors include:
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate thiophene rings.
-
Antimicrobial Agents: Thiophene derivatives have been shown to possess antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene core.
-
Central Nervous System (CNS) Agents: The thiophene scaffold is found in drugs targeting CNS disorders.
The ability to efficiently synthesize a diverse library of amides from this compound is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
- Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Moisture sensitive.
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
3-Methoxythiophene-2-carboxylic acid:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Avoid breathing dust. Wear protective gloves and eye protection. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]/22%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/22.09%3A_Reactions_of_Carboxylic_Acids)
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
- Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
- Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. The Journal of Organic Chemistry, 85(16), 10657-10663. [Link]
- University of Calgary. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Functional Groups Directory. Retrieved from [Link]
- Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]
- Taylor & Francis Online. (2022, June 1). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]
- PubChem. (n.d.). This compound - Links. Retrieved from [Link]
- ACS Omega. (2023, March 16). 3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System. Retrieved from [Link]
- PubChemLite. (n.d.). 3-methoxythiophene-2-carboxylic acid (C6H6O3S). Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). This compound - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]
- Google Patents. (n.d.). US11299485B2 - Thiophene derivative and use thereof. Retrieved from
- Georganics. (n.d.). 3-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
- Georganics. (n.d.). 3-Methylthiophene-2-carbonyl chloride. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]
- EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Retrieved from
- Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]
- ECHA. (n.d.). This compound. Retrieved from [Link]
Part 1: Core Directive (Autonomy)
-
I need to design the structure of the guide myself, not follow a template.
-
The structure should be logical and tell a story about these two chemicals.
-
A good structure would be:
-
Executive Summary: A quick overview for busy professionals.
-
Introduction: Introduce the topic, the importance of thiophene derivatives in drug discovery.
-
Physicochemical Properties: A direct comparison of the two molecules in a table for easy reference.
-
Synthesis of the Acyl Chloride: Explain why you would convert the acid to the acyl chloride and how it's done (mechanism and protocol). This addresses the causality requirement.
-
Comparative Reactivity: Focus on a key reaction, like amide bond formation, to highlight the difference in reactivity. Explain the chemical principles behind this difference.
-
Applications in Drug Development: Connect the chemistry back to the target audience's main interest.
-
Safety and Handling: Practical, essential information.
-
References: A mandatory requirement.
-
Part 2: Scientific Integrity & Logic (E-E-A-T)
-
Expertise & Experience: I need to explain the "why" behind the chemistry. For example, why is an acyl chloride more reactive? It's not just that it is, but why (inductive effects, leaving group ability). Why use thionyl chloride? (gaseous byproducts). This demonstrates expertise.
-
Trustworthiness: The protocols should be presented as self-validating systems. This means explaining the purpose of each step (e.g., "cool the reaction to control the exothermic addition," "add a base to neutralize the HCl byproduct").
-
Authoritative Grounding & Comprehensive References: I must perform Google searches to find authoritative sources (peer-reviewed papers, reputable chemical supplier data like Sigma-Aldrich, government databases like EPA/ECHA, educational resources like LibreTexts and Khan Academy). I must cite these sources in the text and create a full reference list with clickable URLs at the end.
Part 3: Visualization & Formatting
-
Data Presentation: A table comparing the physicochemical properties is a must.
-
Experimental Protocols: I will provide step-by-step methodologies for the synthesis of the acyl chloride and its use in amidation.
-
Mandatory Visualization (Graphviz): I need to create at least two diagrams using DOT language.
-
A workflow for the synthesis of the acyl chloride from the carboxylic acid.
-
A diagram comparing the reaction pathways for amide formation from both the acyl chloride and the carboxylic acid.
-
-
Diagram Specifications: I must adhere to the specified width, color contrast rules (especially for text on nodes), and the given color palette. I will explicitly set fontcolor on nodes with a fillcolor to ensure high contrast. I will also provide a brief caption for each diagram.
Execution Plan:
-
Search: Run a broad set of queries to gather all necessary information: properties, synthesis, reactivity, mechanisms, applications, and safety data for both compounds. Search for "thionyl chloride mechanism," "acyl chloride vs carboxylic acid reactivity," "amide bond formation," and "thiophene in drug discovery."
-
Synthesize & Structure: Organize the gathered information according to the structure I've designed above.
-
Write Content & Explain Causality: Write each section, focusing on explaining the underlying chemical principles. For example, in the reactivity section, I will detail the role of the inductive effect of the chlorine atom and its superiority as a leaving group compared to the hydroxyl group.
-
Create Tables and Protocols: Format the physicochemical data into a clear table. Write out the experimental protocols in a clear, step-by-step manner, including justifications for key steps.
-
Design Graphviz Diagrams:
-
Diagram 1 (Synthesis): A simple linear flow: Carboxylic Acid -> [reagent: SOCl2] -> Intermediate -> Acyl Chloride + Byproducts.
-
Diagram 2 (Reactivity): A comparative diagram with two parallel flows. Top flow: Acyl Chloride -> Fast reaction -> Amide. Bottom flow: Carboxylic Acid -> Slow/Difficult reaction -> Amide. This will visually emphasize the core message. I will carefully select colors from the provided palette and ensure text is readable (e.g., white text on a dark blue node).
-
-
Cite Sources: As I write, I will integrate citations [cite:INDEX] for every factual claim, linking it back to the search results.
-
Compile Reference List: After the main body is written, I will create the final "References" section, formatting each entry with Title, Source, and a clickable URL.
-
Review and Refine: Read through the entire guide to ensure it flows logically, is technically accurate, meets all formatting requirements, and directly addresses the prompt for the target audience. I will double-check the Graphviz syntax and the citation format.An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: this compound vs. 3-methoxythiophene-2-carboxylic acid: A Comparative Analysis for Synthetic Strategy
Executive Summary
This guide provides a detailed comparative analysis of this compound and its parent compound, 3-methoxythiophene-2-carboxylic acid. For professionals in drug development and organic synthesis, understanding the distinct reactivity profiles of these two molecules is paramount for efficient molecular construction. We will explore the fundamental chemical principles that render the acyl chloride a superior electrophile for nucleophilic acyl substitution, a cornerstone reaction in the synthesis of many pharmaceuticals. The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is presented not merely as a procedural step, but as a strategic decision to overcome activation energy barriers and facilitate reactions with a broad range of nucleophiles, particularly in the formation of amides. Given that thiophene derivatives are established "privileged structures" in medicinal chemistry, this guide offers critical insights into the strategic use of these building blocks to accelerate the discovery of novel therapeutics.[1][2][3]
Introduction: The Strategic Importance of Thiophene Scaffolds
The thiophene ring is a five-membered, sulfur-containing heterocycle that has become a privileged scaffold in medicinal chemistry.[1][3] Its structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide spectrum of pharmacological activities.[1][2] Thiophene derivatives are key components in numerous FDA-approved drugs for indications ranging from cancer and infectious diseases to inflammation and cardiovascular disorders.[2]
The functionalization of the thiophene core is critical for modulating a molecule's biological activity and pharmacokinetic profile.[1] In this context, 3-methoxythiophene-2-carboxylic acid and its activated form, this compound, serve as indispensable starting materials. This guide will dissect the chemical characteristics, synthesis, and reactivity of these two key intermediates, providing a framework for their strategic deployment in drug discovery campaigns.
Comparative Physicochemical Properties
The conversion of the carboxylic acid to the acyl chloride induces significant changes in the molecule's physical and chemical properties. These differences dictate their handling, storage, and, most importantly, their synthetic utility.
| Property | This compound | 3-Methoxythiophene-2-carboxylic acid |
| Molecular Formula | C₆H₅ClO₂S[4] | C₆H₆O₃S[5][6] |
| Molecular Weight | 176.62 g/mol [4] | 158.18 g/mol (calculated) |
| CAS Number | 54450-14-5[4][7] | 60166-83-8[6][8] |
| Appearance | Crystalline solid/powder | Solid |
| Melting Point | 85-90 °C[4] | Not consistently specified |
| Reactivity | Highly reactive, moisture-sensitive[9][10] | Stable, moderately acidic |
| Primary Hazard | Corrosive, water-reactive[9][11] | Causes skin and serious eye irritation[6][12] |
Activating the Carboxylic Acid: The Synthesis of this compound
The transformation of a carboxylic acid into an acyl chloride is a fundamental and strategic step in organic synthesis. It is performed to convert a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the chloride ion, Cl⁻), thereby dramatically increasing the electrophilicity of the carbonyl carbon.[13][14][15]
The Causality of Activation: Why Convert?
Carboxylic acids are generally poor electrophiles for nucleophilic acyl substitution because the hydroxyl group is a strong base and thus a poor leaving group. Direct reaction with weak nucleophiles, such as amines or alcohols, is often slow and inefficient, typically resulting in an acid-base reaction to form a highly unreactive carboxylate salt.[16] By converting the carboxylic acid to an acyl chloride, the carbonyl carbon becomes significantly more reactive and susceptible to attack by a wide range of nucleophiles.[13][15][17][18]
Thionyl Chloride: The Reagent of Choice
Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[14][16][19] Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[14][20] Their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as they are easily removed.[20]
Reaction Mechanism
The conversion proceeds via a well-established nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate, which contains a much better leaving group than the original hydroxyl group.[16][19]
-
Nucleophilic Substitution: A chloride ion (generated in the first step or from another molecule of SOCl₂) attacks the carbonyl carbon of the intermediate.[14][16]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and a chloride ion.[14][16][21]
// Nodes CarboxylicAcid [label="3-Methoxythiophene-\n2-carboxylic acid"]; ThionylChloride [label="SOCl₂", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Chlorosulfite\nIntermediate", style=dashed]; AcylChloride [label="3-Methoxythiophene-\n2-carbonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ (g) + HCl (g)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Edges CarboxylicAcid -> Intermediate [label="+ SOCl₂", tooltip="Nucleophilic attack on thionyl chloride"]; Intermediate -> AcylChloride [label="+ Cl⁻", tooltip="Chloride attacks carbonyl carbon"]; AcylChloride -> Byproducts [label="- Leaving Group\n(decomposes)", style=dashed, arrowhead=none]; }
Workflow for the synthesis of an acyl chloride from a carboxylic acid.
Self-Validating Experimental Protocol
-
Objective: To convert 3-methoxythiophene-2-carboxylic acid into this compound for immediate use in a subsequent reaction.
-
System Setup: All glassware must be oven- or flame-dried to remove any traces of water, which would hydrolyze both the thionyl chloride and the acyl chloride product. The reaction is run under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Step 1: Reagent Charging: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxythiophene-2-carboxylic acid (1.0 eq.). Suspend the acid in a suitable anhydrous solvent, such as toluene or dichloromethane.
-
Causality: Anhydrous conditions are critical to prevent unwanted side reactions.[20]
-
-
Step 2: Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction via the formation of the Vilsmeier reagent.
-
Causality: Slow addition controls the initial exothermic reaction and gas evolution. DMF catalysis increases the rate of reaction.[20]
-
-
Step 3: Reaction Progression: Gently heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and stir for 1-3 hours.
-
Validation: The reaction is complete when the solution becomes clear and gas evolution ceases, indicating the consumption of the solid carboxylic acid. Progress can also be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Step 4: Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (distillation).
-
Causality: This step isolates the crude acyl chloride. Due to its reactivity, it is often used immediately without further purification.
-
Comparative Reactivity: The Case of Amide Bond Formation
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Comparing the synthesis of an amide from the carboxylic acid versus the acyl chloride starkly illustrates the latter's superior utility.
The Reactivity Hierarchy
Carboxylic acid derivatives have a well-defined reactivity hierarchy, with acyl chlorides being among the most reactive.[15][22] Reactivity: Acyl Halides > Anhydrides >> Esters ≈ Carboxylic Acids >> Amides.[15]
This high reactivity means acyl chlorides can react with a broad range of nucleophiles, including relatively weak ones, under mild conditions.[13][18]
Mechanism of Amide Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism.[13]
-
With Acyl Chloride (Favorable): An amine readily attacks the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the stable chloride ion as a leaving group. The reaction is fast, often exothermic, and generally irreversible.[13][18][23] An additional equivalent of amine or a non-nucleophilic base (like triethylamine) is typically added to neutralize the HCl byproduct.[13]
-
With Carboxylic Acid (Unfavorable): The primary reaction between an amine (a base) and a carboxylic acid (an acid) is proton transfer, forming a stable and unreactive ammonium carboxylate salt. To form an amide, this salt must be heated to very high temperatures (>100 °C) to drive off water, conditions that are not suitable for many complex molecules.[16][24]
}
Comparative pathways of amide formation highlighting efficiency.
Applications in Drug Development
The 3-methoxythiophene-2-carboxamide core, which is readily synthesized from the acyl chloride, is a valuable scaffold for building libraries of potential drug candidates. The ability to quickly and efficiently couple this compound with a diverse range of amines allows for extensive Structure-Activity Relationship (SAR) exploration. This is a critical process in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. Thiophene-containing compounds have found success as:
-
Antiplatelet agents: Clopidogrel and Ticlopidine.[2]
-
Anticancer agents: Raltitrexed and OSI-930.[2]
-
Antipsychotics: Olanzapine.[2]
-
Anti-inflammatory drugs: Suprofen and Tiaprofenic acid.[2]
-
TNF-α Production Suppressors: Novel thiophene derivatives have shown activity in suppressing TNF-α, relevant for treating inflammatory diseases and certain cancers.[25]
Safety and Handling
Proper handling of these reagents is critical for laboratory safety.
-
This compound:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[9][11] Reacts with water to produce toxic HCl gas.[9]
-
Handling: Must be handled in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure all equipment is dry and handle under an inert atmosphere.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.[9]
-
-
3-Methoxythiophene-2-carboxylic acid:
Always consult the material-specific Safety Data Sheet (SDS) before use. [6][9][10][11][26][27]
Conclusion
While 3-methoxythiophene-2-carboxylic acid is a stable and useful starting material, its direct application in reactions with weak nucleophiles is limited. The strategic conversion to this compound unlocks its synthetic potential, transforming it into a highly reactive electrophile ideal for constructing complex molecular architectures. For drug development professionals, understanding this acid-to-acyl chloride activation strategy is not just a matter of chemical procedure but a fundamental tool for the efficient synthesis of novel thiophene-based therapeutics. The enhanced reactivity of the acyl chloride enables rapid library synthesis and accelerates the iterative cycle of design, synthesis, and testing that is the engine of modern drug discovery.
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Electronic properties of 3-methoxy substituted thiophene acid chlorides
An In-depth Technical Guide to the Electronic Properties of 3-Methoxy Substituted Thiophene Acid Chlorides
Abstract
Thiophene-based scaffolds are of paramount importance in the fields of medicinal chemistry and materials science, owing to their unique electronic characteristics and versatile reactivity.[1][2] This technical guide provides a comprehensive analysis of the electronic properties of 3-methoxy substituted thiophene acid chlorides, a class of compounds that serve as critical building blocks in the synthesis of novel therapeutic agents and functional organic materials. We will delve into the intricate interplay between the electron-donating methoxy group and the electron-withdrawing acid chloride functionality, and its profound impact on the electronic structure, reactivity, and spectroscopic signatures of the thiophene core. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these valuable synthetic intermediates.
Introduction: The Significance of Substituted Thiophenes
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1] Its presence in numerous FDA-approved drugs highlights its ability to engage in favorable interactions with biological targets.[1] The electronic nature of the thiophene ring can be finely tuned through the introduction of various substituents, thereby modulating its physicochemical properties, metabolic stability, and biological activity.
The focus of this guide, 3-methoxy substituted thiophene acid chlorides, are particularly interesting due to the presence of two electronically distinct functional groups. The 3-methoxy group, an electron-donating group, enriches the electron density of the thiophene ring, influencing its aromaticity and reactivity. Conversely, the acid chloride group, a strong electron-withdrawing group, significantly impacts the electrophilicity of the carbonyl carbon and the overall electron distribution within the molecule. Understanding the electronic interplay of these substituents is crucial for predicting the reactivity of these compounds and designing novel synthetic strategies.
Synthesis of 3-Methoxy Substituted Thiophene Acid Chlorides
The synthesis of 3-methoxy substituted thiophene acid chlorides typically involves a two-step process: the synthesis of 3-methoxythiophene followed by its conversion to the corresponding acid chloride.
Synthesis of 3-Methoxythiophene
A common method for the synthesis of 3-methoxythiophene involves the copper-catalyzed reaction of 3-bromothiophene with sodium methoxide.
Experimental Protocol: Synthesis of 3-Methoxythiophene
-
To a solution of sodium methoxide in methanol, add 3-bromothiophene and a catalytic amount of copper(I) bromide.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 3-methoxythiophene.[3]
Conversion to 3-Methoxythiophene-2-carbonyl chloride
The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. The corresponding 3-methoxythiophene-2-carboxylic acid can be converted to the acid chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[4][5]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methoxythiophene-2-carboxylic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain the temperature until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.[5][6]
A Theoretical Perspective on Electronic Properties
The electronic properties of 3-methoxy substituted thiophene acid chlorides are governed by the synergistic and antagonistic effects of the methoxy and acid chloride groups. Density Functional Theory (DFT) and other computational methods are invaluable tools for understanding these effects on the molecular orbital energies, electron density distribution, and overall reactivity.[7][8]
Influence of Substituents on Frontier Molecular Orbitals
The electron-donating 3-methoxy group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing acid chloride group at the 2-position will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[7] This modulation of the HOMO-LUMO gap has significant implications for the molecule's reactivity and its potential applications in organic electronics.[9]
| Substituent | Position | Electronic Effect | Impact on HOMO | Impact on LUMO |
| Methoxy (-OCH₃) | 3 | Electron-donating (mesomeric) | Raises Energy | Minor Effect |
| Acid Chloride (-COCl) | 2 | Electron-withdrawing (inductive & mesomeric) | Lowers Energy | Lowers Energy |
Electron Density Distribution
The methoxy group increases the electron density of the thiophene ring, particularly at the ortho and para positions relative to its point of attachment. The acid chloride group, on the other hand, withdraws electron density from the ring. This push-pull electronic arrangement leads to a polarized molecule with distinct regions of high and low electron density, which in turn dictates its reactivity towards electrophiles and nucleophiles.
Caption: Interplay of electronic effects in 3-methoxy substituted thiophene acid chlorides.
Anticipated Spectroscopic Signatures
The structural features of 3-methoxy substituted thiophene acid chlorides give rise to characteristic spectroscopic signatures.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the thiophene ring with distinct chemical shifts due to the electronic effects of the substituents. A singlet for the methoxy protons around 3.8-4.0 ppm. |
| ¹³C NMR | Characteristic chemical shifts for the carbonyl carbon of the acid chloride (around 160-170 ppm), the carbon bearing the methoxy group, and the other thiophene ring carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the acid chloride in the range of 1750-1815 cm⁻¹. C-O stretching for the methoxy group. |
| UV-Vis Spectroscopy | Absorption maxima are expected to be red-shifted compared to unsubstituted thiophene due to the extended conjugation and the influence of the methoxy group. |
Reactivity and Synthetic Utility
The dual functionality of 3-methoxy substituted thiophene acid chlorides makes them versatile intermediates in organic synthesis.
Reactions of the Acid Chloride Group
The acid chloride functionality is highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives such as esters, amides, and ketones through nucleophilic acyl substitution.[5] This is particularly useful in drug discovery for creating libraries of compounds for biological screening.
Reactions of the Thiophene Ring
The electron-rich nature of the 3-methoxy-substituted thiophene ring makes it susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy and acid chloride groups will influence the position of substitution.
Caption: Synthetic utility of this compound.
Conclusion
3-Methoxy substituted thiophene acid chlorides are valuable synthetic building blocks with a rich and tunable electronic landscape. The interplay between the electron-donating methoxy group and the electron-withdrawing acid chloride group profoundly influences their stability, reactivity, and spectroscopic properties. A thorough understanding of these electronic effects, aided by computational and experimental studies, is essential for harnessing the full potential of these compounds in the design and synthesis of next-generation pharmaceuticals and advanced organic materials.
References
- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017). Journal of King Saud University - Science.
- Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (n.d.). Journal of Materials Chemistry C.
-
Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). (n.d.). ResearchGate. Retrieved from [Link]
-
theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. (2021). SciELO. Retrieved from [Link]
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Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019). ACS Omega. Retrieved from [Link]
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2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). Molecules. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. (n.d.). Google Patents.
-
This compound. (n.d.). ECHA. Retrieved from [Link]
-
Thiophene-3-carbonyl Chloride. (2021). MDPI. Retrieved from [Link]
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Infrared carbonyl stretching frequencies n.m.r. data. (n.d.). ResearchGate. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
3-Methylthiophene-2-carbonyl chloride. (n.d.). Georganics. Retrieved from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Molecules. Retrieved from [Link]
-
2-Thiophenecarbonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Electronic structure of polythiophene gas sensors for chlorinated analytes. (2020). Journal of Molecular Modeling. Retrieved from [Link]
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- 9. Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Strategic Sourcing & Technical Monograph: 3-Methoxythiophene-2-carbonyl Chloride
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists.
Executive Summary
3-Methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5) is a high-value heterocyclic building block essential for the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern—combining an electron-donating methoxy group with an electrophilic carbonyl chloride on a thiophene core—makes it a critical scaffold for developing kinase inhibitors, antibiotics, and agrochemicals.
This guide provides a comprehensive technical analysis, including validated synthesis routes, supply chain intelligence, and pricing models, designed to support autonomous decision-making in drug discovery and process chemistry.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 54450-14-5 |
| Molecular Formula | C₆H₅ClO₂S |
| Molecular Weight | 176.62 g/mol |
| Appearance | Off-white to yellow solid (low melting) or semi-solid |
| Melting Point | 85–90 °C (varies by purity) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Storage | 2–8 °C, under Inert Atmosphere (Argon/Nitrogen), Desiccated |
Market Analysis: Suppliers & Pricing
Supply Chain Dynamics
This compound is classified as a Tier 2 Building Block —it is not a commodity chemical like sodium chloride but is available from specialized heterocyclic manufacturers. It is frequently synthesized on-demand or stocked in small libraries by catalog vendors.
-
Primary Manufacturers: Located predominantly in Eastern Europe (e.g., Enamine) and China (custom synthesis houses).
-
Lead Time: Stock items ship in 1–2 weeks; bulk orders (100g+) often require 4–6 weeks for synthesis.
Pricing Model (Estimated Market Rates)
Pricing is volume-dependent. The following table reflects current market estimates for research-grade purity (>95%).
| Scale | Estimated Price Range (USD) | Unit Cost (USD/g) | Sourcing Strategy |
| Discovery (1 g) | $150 – $350 | $150 – $350 | Catalog Vendors (e.g., Enamine, MolPort) |
| Process Dev (10 g) | $800 – $1,200 | $80 – $120 | Direct Inquiry / Bulk Negotiation |
| Pilot (100 g) | $3,500 – $5,000 | $35 – $50 | Custom Synthesis Contract |
| Commercial (1 kg) | Inquire | < $25 | Strategic Manufacturing Partner |
Recommended Suppliers
-
Enamine: Known for extensive heterocyclic libraries; likely holds stock or validated routes.
-
Aurum Pharmatech: Specializes in unique building blocks.
-
Combi-Blocks: Often stocks thiophene derivatives at competitive rates.[1]
-
MilliporeSigma (Sigma-Aldrich): Acts as a distributor; higher price but guaranteed QA.
Synthesis & Manufacturing Methodology
Core Synthetic Route: Directed Ortho-Lithiation
The most robust industrial route utilizes the directing effect of the methoxy group to install the carboxyl functionality selectively at the 2-position.
Protocol Overview
-
Starting Material: 3-Methoxythiophene (CAS 17573-92-1).
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures. The oxygen of the methoxy group coordinates with Lithium, directing deprotonation to the adjacent C2 position (Directed Ortho Metalation - DoM).
-
Carboxylation: Quenching the lithiated intermediate with solid CO₂ (Dry Ice) or gaseous CO₂ yields 3-methoxythiophene-2-carboxylic acid.
-
Chlorination: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
Step-by-Step Experimental Protocol (Self-Validating)
-
Step 1 (Lithiation): In a flame-dried flask under Argon, dissolve 3-methoxythiophene (1.0 eq) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 min. Validation: Color change typically observed (yellow/orange). Stir for 1 h at -78 °C.
-
Step 2 (Quench): Bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed Dry Ice). Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Step 3 (Chlorination): Dissolve the crude acid (dried) in DCM. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C. Stir at RT for 2 h. Evaporate solvent to yield the crude acid chloride.
Synthesis Workflow Diagram
Caption: Directed Ortho-Lithiation route leveraging the methoxy group for regiospecific functionalization.
Applications in Drug Discovery
Amide Coupling (Kinase Inhibitors)
The primary utility of this acid chloride is to introduce the thiophene motif into amine-bearing scaffolds. The 3-methoxy group provides steric bulk and electronic donation, often improving the metabolic stability or selectivity of the resulting inhibitor.
-
Mechanism: Nucleophilic Acyl Substitution.
-
Conditions: Amine (R-NH₂), Base (DIEA or Pyridine), DCM/THF, 0 °C to RT.
Friedel-Crafts Acylation
Used to synthesize aryl-thienyl ketones, which are precursors to various heterocyclic fused systems found in anti-inflammatory agents.
Application Logic Diagram
Caption: Downstream synthetic utility in pharmaceutical active ingredient (API) generation.
Handling, Safety & Quality Control
Critical Safety Hazards
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Water Reactive: Hydrolyzes rapidly to release Hydrochloric Acid (HCl) gas and the parent carboxylic acid.
-
Lachrymator: Vapors are irritating to the respiratory tract.
Quality Control (QC) Parameters
When sourcing or synthesizing, verify these parameters:
-
Purity: >95% by HPLC or GC.
-
Identity: ¹H-NMR (Look for methoxy singlet ~3.8-4.0 ppm, thiophene doublets).
-
Active Content: Titration of chloride content (ensure no significant hydrolysis to acid).
Storage Protocol
-
Container: Tightly sealed glass with Teflon-lined cap.
-
Environment: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.
References
-
Sigma-Aldrich (MilliporeSigma). this compound Product Detail. Retrieved from
-
Enamine Store. Building Blocks: Thiophene Derivatives. Retrieved from
-
EPA CompTox Chemicals Dashboard. this compound (CAS 54450-14-5). Retrieved from
-
Organic Syntheses. General Methods for Thiophene Functionalization via Lithiation. (Analogous protocols). Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Methoxythiophene-2-carboxylic acid. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Thienothiophenes via Carbonyl Chloride Intermediates
Introduction: The Significance of Substituted Thienothiophenes
Thienothiophenes, a class of fused heterocyclic compounds, form the core of numerous functional materials and biologically active molecules. Their rigid, planar, and electron-rich structure makes them ideal building blocks for organic semiconductors, dye-sensitized solar cells, and organic field-effect transistors. In the realm of drug development, substituted thienothiophenes have emerged as privileged scaffolds, exhibiting a wide range of pharmacological activities, including as enzyme inhibitors and receptor antagonists.[1]
The strategic introduction of substituents onto the thienothiophene core is paramount for fine-tuning the electronic properties and biological activities of these molecules. Among the various synthetic methodologies, those proceeding through carbonyl chloride intermediates offer a versatile and powerful platform for accessing a diverse array of substituted thienothiophenes. This technical guide provides an in-depth exploration of two primary strategies: the construction of the thienothiophene skeleton via intramolecular Friedel-Crafts acylation of a thiophene-derived carbonyl chloride, and the direct introduction of acyl groups onto the thienothiophene ring through intermolecular Friedel-Crafts acylation.
Part 1: De Novo Synthesis of the Thienothiophene Core via Intramolecular Friedel-Crafts Acylation
This approach builds the second thiophene ring onto a pre-existing one, creating the fused thienothiophene system. A key step in this strategy is the intramolecular cyclization of a thiophene derivative bearing a carbonyl chloride functional group. This powerful ring-closing reaction is a classic example of an electrophilic aromatic substitution.[2]
Causality Behind the Experimental Choices
The success of this synthesis hinges on the careful execution of a multi-step sequence, beginning with the appropriate functionalization of a starting thiophene. The choice of a 3-substituted thiophene derivative is crucial for the synthesis of the biologically and materially significant thieno[3,2-b]thiophene isomer. The conversion of the carboxylic acid to the more reactive carbonyl chloride is a critical activation step, transforming a poor electrophile into a potent one capable of undergoing an intramolecular Friedel-Crafts reaction. The selection of the Lewis acid catalyst is also a key parameter, as it must be strong enough to promote the formation of the acylium ion without causing degradation of the sensitive thiophene ring.
Experimental Workflow: From 3-Bromothiophene to a Thieno[3,2-b]thiophene Precursor
This workflow outlines the synthesis of a key ketone intermediate which can be further reduced to the corresponding thieno[3,2-b]thiophene.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Handling 3-Methoxythiophene-2-Carbonyl Chloride
Welcome to the technical support center for 3-methoxythiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this valuable and reactive reagent. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields and I suspect reagent degradation. What is the most likely cause?
A1: The most probable cause of low yields and reagent degradation when using this compound is hydrolysis. Acyl chlorides are highly susceptible to reaction with water, which cleaves the acyl chloride to the corresponding carboxylic acid.[1][2] In this case, the byproduct would be 3-methoxythiophene-2-carboxylic acid. This hydrolysis consumes your starting material and introduces an impurity that can complicate your reaction and purification process.
Q2: How does the methoxy group on the thiophene ring affect the stability of the carbonyl chloride?
A2: The methoxy group (-OCH₃) at the 3-position of the thiophene ring is an electron-donating group. Electron-donating groups can influence the reactivity of the acyl chloride. Generally, electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to acyl chlorides with electron-withdrawing groups.[3] However, it is crucial to understand that all acyl chlorides are inherently reactive and moisture-sensitive.[4] Therefore, despite the electronic effect of the methoxy group, rigorous exclusion of moisture remains paramount.
Q3: What are the tell-tale signs of hydrolysis in my stock of this compound?
A3: Visual inspection can sometimes reveal hydrolysis. The pure compound is typically a solid.[5] If your stock appears clumped, has a sticky consistency, or fuming is observed upon opening the container (due to reaction with atmospheric moisture to produce HCl gas), hydrolysis has likely occurred.[1] A definitive way to check for the presence of the hydrolysis product, 3-methoxythiophene-2-carboxylic acid, is through analytical techniques like ¹H NMR or IR spectroscopy.[6][7]
Troubleshooting Guide
Issue 1: Unexpected Side Products and Low Yields
-
Root Cause: Contamination of the reaction with water, leading to the hydrolysis of this compound.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents used in the reaction are rigorously dried. Standard distillation from an appropriate drying agent or the use of commercially available anhydrous solvents is recommended.
-
Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at >120°C for several hours or flame-drying under a stream of inert gas are effective methods. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before introducing reagents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Handle this compound in a glove box or glove bag if available. If not, work quickly and efficiently, minimizing the time the reagent container is open to the atmosphere. Use dry syringes and needles for transferring solutions.
-
Caption: A logical workflow for handling moisture-sensitive reagents like this compound.
Issue 2: Confirming Hydrolysis in a Sample
-
Root Cause: Need for analytical confirmation of the presence of 3-methoxythiophene-2-carboxylic acid.
-
Troubleshooting Protocol: Analytical Identification
-
Infrared (IR) Spectroscopy:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound: The spectrum will show characteristic peaks for the thiophene protons and the methoxy protons.
-
3-methoxythiophene-2-carboxylic acid: A broad singlet corresponding to the acidic proton of the carboxylic acid will appear far downfield (typically >10 ppm). The chemical shifts of the thiophene and methoxy protons will also differ slightly from the acyl chloride.
-
-
| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signal (ppm) |
| This compound | ~1750-1800 (C=O, acyl chloride) | Absence of a broad peak >10 ppm |
| 3-methoxythiophene-2-carboxylic acid | 2500-3300 (O-H, broad), ~1700-1725 (C=O, acid) | >10 (COOH, broad singlet) |
Caption: Comparative analytical data for identifying this compound and its hydrolysis product.
Experimental Protocols
Protocol 1: Storage of this compound
-
Upon receipt, inspect the container for any signs of damage.
-
Store the unopened container in a desiccator in a cool, dark place. For long-term storage, refrigeration is recommended.[8][9]
-
Once opened, if not used entirely, flush the headspace of the container with a dry, inert gas (nitrogen or argon) before resealing.
-
For frequently used material, consider aliquoting the reagent into smaller, sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Protocol 2: Purification of Partially Hydrolyzed this compound
If your this compound has partially hydrolyzed, it may be possible to purify it by removing the resulting carboxylic acid.
-
Dissolution: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane or diethyl ether.
-
Washing (with caution): Carefully wash the organic solution with a saturated aqueous sodium bicarbonate solution to remove the acidic 3-methoxythiophene-2-carboxylic acid. Note: This procedure should be performed with extreme care as the reaction of the acyl chloride with water and base can be vigorous. This is generally only recommended if a significant amount of the material has hydrolyzed and needs to be salvaged. A more robust method is distillation.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[10][11]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Distillation: For higher purity, the resulting crude acyl chloride can be purified by vacuum distillation.[1] This is the preferred method for removing non-volatile impurities.
// Reactants AcylChloride [label="R-CO-Cl"]; Water [label="H₂O"];
// Intermediate Intermediate [label="[R-C(OH)(OH)-Cl]"];
// Products CarboxylicAcid [label="R-COOH"]; HCl [label="HCl"];
// Arrows AcylChloride -> Intermediate [label="Nucleophilic Attack"]; Water -> Intermediate; Intermediate -> CarboxylicAcid [label="Elimination of HCl"]; Intermediate -> HCl; } .enddot
Caption: Simplified mechanism of acyl chloride hydrolysis.
References
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
LearnedGuys.com. ACYL CHLORIDES & ACIDS. Retrieved from [Link]
-
Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]
-
chemrevise. Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
SparkNotes. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]
-
StudyMind. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. This compound - Chemical Details. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
-
University of Colorado Boulder. Drying Organic Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Canadian Science Publishing. Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved from [Link]
-
PubChem. 3-methoxythiophene-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
- Google Patents. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
-
ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]
-
ECHA. This compound. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Retrieved from [Link]
-
Organic Syntheses. 2-thiophenethiol. Retrieved from [Link]
Sources
- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. learnedguys.com [learnedguys.com]
- 4. savemyexams.com [savemyexams.com]
- 5. This compound | 54450-14-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: 3-Methoxythiophene-2-carbonyl Chloride
Topic: Purification & Handling of High-Value Thiophene Intermediates Ticket ID: #TCC-54450-PUR Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
You are likely encountering difficulties with 3-methoxythiophene-2-carbonyl chloride (CAS: 54450-14-5).[1] Unlike generic benzoyl chlorides, this compound combines the moisture sensitivity of an acid chloride with the electron-rich, oxidation-prone nature of the methoxy-thiophene ring.[1]
Critical Physical Property Alert:
-
State: Solid at room temperature.
-
Melting Point: 85–90 °C.[3]
-
Implication: While vacuum distillation is possible for the crude melt, recrystallization is the superior method for final polishing to avoid thermal decomposition.
Module 1: The "Yellowing" & Degradation Issue
Q: My product turns from off-white to dark yellow/brown upon standing, even under vacuum. Is it decomposing?
A: Yes. This is a classic symptom of acid-catalyzed self-polymerization , often driven by residual thionyl chloride (
The Fix: Azeotropic "Chasing"
You cannot simply rotary evaporate
Protocol:
-
Dissolve: Take your crude reaction mixture (after initial evaporation) and redissolve it in anhydrous Toluene (approx. 3-5 mL per gram of product).
-
Evaporate: Strip the toluene under reduced pressure.
-
Repeat: Perform this "dissolve-strip" cycle 3 times .
-
Mechanism: Toluene forms a binary azeotrope with thionyl chloride, effectively dragging the final traces of the reagent out of the solid matrix.
Module 2: Purification Workflows (Distillation vs. Recrystallization)
Q: Should I distill this compound? The melting point is high (85-90 °C). [1]
A: Distillation is risky due to the thermal instability of the methoxy-thiophene moiety. We recommend a hybrid approach: Flash Distillation (for crude) followed by Recrystallization (for purity). [1][2]
Decision Matrix: Which Path to Take?
Figure 1: Purification logic flow.[1][2][4] Note that thermal stress is minimized by prioritizing recrystallization.
Protocol A: Recrystallization (Recommended)
Since the compound melts at ~85-90 °C, standard solvents for acid chlorides work well.[1][2]
-
Solvent System: Anhydrous Hexane (primary) with minimal Toluene or DCM (to aid solubility if needed).[2]
-
Procedure:
-
Place crude solid in a Schlenk flask under
. -
Add minimum boiling toluene to dissolve.
-
Slowly add hot hexane until turbidity is just observed.
-
Allow to cool slowly to RT, then to -20 °C.
-
-
Filtration: Filter under inert gas (using an inverted funnel or Schlenk frit) to prevent hydrolysis from atmospheric moisture.
Protocol B: Vacuum Sublimation/Distillation
If you must distill (e.g., to remove non-volatile tars):
-
Equipment: Kugelrohr or Short Path Distillation.
-
Vacuum: High vacuum essential (< 0.5 mmHg).[2]
-
Temperature: Keep the bath temperature below 110 °C . If it doesn't distill by then, stop.[1][2] Higher heat will cleave the methoxy ether or cause polymerization.
Module 3: Hydrolysis & Handling
Q: The IR spectrum shows a broad peak at 3000-3300 cm⁻¹. Is my chloride bad?
A: Yes, that is the O-H stretch of the carboxylic acid.[2] Your acid chloride has hydrolyzed.[5]
The "Self-Validating" Storage System: You cannot store this compound in a standard screw-cap vial in a fridge.[1] It requires a secondary containment system .
-
Primary Container: Flame-dried ampoule or Schlenk tube with a greased stopcock.
-
Secondary Container: Place the primary vessel inside a jar containing Drierite (CaSO₄) or Silica Gel with a moisture indicator.
-
Validation: If the desiccant in the outer jar changes color, your primary seal is compromised.
Table 1: Troubleshooting Common Impurities
| Symptom | Probable Cause | Corrective Action |
| Pungent, sharp odor | Residual | Azeotrope with Toluene (3x).[1][2] Dry under high vac for 4h. |
| Low Melting Point (<80°C) | Presence of unreacted acid or des-methyl impurity | Recrystallize from Hexane/Toluene.[1] |
| Black Tars | Polymerization via overheating | Discard. Recovery is rarely successful. Synthesize fresh at lower temps. |
| Pink/Red Color | Oxidation of thiophene ring | Sublimation or rapid filtration through a plug of anhydrous silica (risky due to hydrolysis). |
Module 4: Synthesis Validation (The "Upstream" Fix)
Q: I am struggling to get a clean crude product. Can I improve the reaction?
A: The quality of the purification depends on the quality of the synthesis. For methoxy-thiophenes, standard
Recommended Synthetic Modification: Switch to Oxalyl Chloride with catalytic DMF in DCM at 0 °C to Room Temperature .
-
Why? Oxalyl chloride reacts at lower temperatures than thionyl chloride.
-
Benefit: Preserves the sensitive methoxy-thiophene ring and reduces the formation of dark tars, making the final recrystallization significantly easier.[1]
Figure 2: Gentler synthesis route using Oxalyl Chloride to minimize purification burden.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 54450-14-5). (Melting point data: 85-90°C). Link
-
BenchChem. Purification techniques for products of decanoyl chloride synthesis (General Acid Chloride Purification). (Azeotropic removal of thionyl chloride).[2][5][6] Link
-
MDPI (Molbank). Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. (Structural insights into thiophene carbonyl chlorides). Link[1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed. Longman Scientific & Technical, 1989.[1][2] (Standard protocols for acid chloride recrystallization and handling).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1][2] 2nd Ed. Oxford University Press, 2012.[1][2] (Mechanistic grounding for electrophilic aromatic substitution risks in electron-rich heterocycles).
Sources
- 1. 3-Methylthiophene-2-carbonyl chloride - High purity | EN [georganics.sk]
- 2. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 54450-14-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in Thiophene Acylation
Executive Summary & Diagnostic
The Challenge:
In 3-substituted thiophenes, the inherent
Standard Friedel-Crafts conditions often yield difficult-to-separate mixtures (e.g., 80:20 or 60:40 ratios). Achieving >95% regiochemical purity requires selecting a pathway based on the electronic nature and steric bulk of your C3-substituent.
Interactive Decision Matrix
Use the flow below to determine your optimal synthetic strategy.
Figure 1: Decision tree for selecting the correct acylation protocol based on substituent electronics and steric demand.
Technical Deep Dive: The C2 vs. C5 Battle
The "Ortho" Effect (C2 Preference)
The C2 position is electronically favored because the carbocation intermediate formed upon attack at C2 can be stabilized by three resonance structures (linear conjugation), whereas C3 attack allows only two. In 3-substituted thiophenes, if the substituent is an Electron Donating Group (EDG) like -OMe or -Me, it further activates the adjacent C2 position via resonance or hyperconjugation.
-
Dominant Case: 3-Methoxythiophene acylation occurs almost exclusively at C2 due to the strong
effect of oxygen.
The "Steric" Effect (C5 Preference)
The C2 position is "sandwiched" between the sulfur atom and the C3 substituent. If the C3 substituent is bulky (e.g., -tBu) or if the incoming electrophile is large (e.g., using an anhydride instead of an acyl chloride), the transition state energy for C2 attack rises sharply.
-
Dominant Case: 3-tert-butylthiophene often favors C5 acylation to avoid steric clash.
Data Summary: Substituent Impact on Regioselectivity[1][2][3][4][5]
| C3 Substituent | Electronic Effect | Steric Bulk | Preferred Site (Standard Conditions) | Major Issue |
| -OMe | Strong Activation | Low | C2 (>90%) | Over-reaction (di-acylation) |
| -Me | Moderate Activation | Moderate | Mixture (C2 favored ~3:1) | Separation of isomers required |
| -tBu | Weak Activation | High | C5 (>80%) | Slow reaction rate |
| -Br | Deactivation | Moderate | Mixture/C5 | Isomer scrambling |
| -CN/-NO2 | Strong Deactivation | Low | C5 (Meta-like) | Very poor yield; requires harsh conditions |
Troubleshooting Guides
Scenario A: "I need C2-Acyl-3-Alkylthiophene, but I'm getting C5 impurities."
Diagnosis: The alkyl group activates C2, but not strongly enough to overcome steric repulsion completely. Solution:
-
Switch Catalyst: Move from
(aggressive) to (milder). Milder catalysts often enhance thermodynamic control or selectivity based on electronic activation rather than random collision. -
Lower Temperature: Run the reaction at -78°C to 0°C. Lower thermal energy prevents the system from overcoming the activation barrier for the less favored (but sterically freer) C5 position.
-
Electrophile Size: Use Acetyl Chloride rather than Acetic Anhydride. Smaller electrophiles fit better at C2.
Scenario B: "I need C5-Acyl-3-Substituted Thiophene, but C2 is reacting."
Diagnosis: Electronic activation at C2 is overpowering the steric preference for C5. Solution: The Blocking Group Strategy. This is the only self-validating method to guarantee >98% C5 regioselectivity for substrates like 3-methylthiophene.
-
Block C2: Brominate the thiophene. Electrophilic bromination is highly selective for C2.
-
Acylate: Now that C2 is blocked, acylation must occur at C5.
-
Deblock: Remove the bromine using Zn/Acetic acid or Pd/C hydrogenolysis.
Validated Experimental Protocols
Protocol 1: The "Blocking Strategy" (For High Purity C5-Acylation)
Use this for 3-alkylthiophenes when C5 selectivity is critical.
Step 1: Regioselective Bromination (Block C2)
-
Dissolve 3-methylthiophene (1.0 equiv) in DMF (0.5 M).
-
Add NBS (N-bromosuccinimide, 1.05 equiv) portion-wise at 0°C.
-
Stir at RT for 2 hours.
-
QC Check: TLC/GCMS should show conversion to 2-bromo-3-methylthiophene. (Note: The bromine goes to C2 because it is the most activated position).
Step 2: Friedel-Crafts Acylation (at C5)
-
Suspend anhydrous
(1.2 equiv) in dry DCM under Argon at 0°C. -
Add Acetyl Chloride (1.1 equiv) dropwise. Stir 15 min to form the acylium complex.
-
Add the crude 2-bromo-3-methylthiophene (from Step 1) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Quench: Pour over ice/HCl. Extract with DCM.
-
Result: You now have 2-bromo-5-acetyl-3-methylthiophene.
Step 3: Debromination (Restore C2)
-
Dissolve the acylated product in Ethanol/Acetic Acid (1:1).
-
Add Zinc dust (5.0 equiv).
-
Reflux for 4 hours.
-
Filter zinc, concentrate, and neutralize.
-
Final Product: 2-acetyl-4-methylthiophene (which is formally the C5-acylated product of the starting material).
Figure 2: Workflow for the Blocking Group Strategy to achieve exclusive C5 functionalization.
Protocol 2: Direct C2-Acylation (For 3-Methoxythiophene)
Use this when the substituent is a strong EDG.
-
Safety: Perform in a fume hood;
fumes are corrosive. -
Dissolve 3-methoxythiophene (1.0 equiv) in dry DCM (0.2 M).
-
Cool to -78°C (Dry ice/acetone bath). Critical for selectivity.
-
Add
(1.1 equiv) slowly. -
Add Acid Chloride (1.0 equiv) dropwise over 20 minutes.
-
Stir at -78°C for 2 hours, then allow to warm strictly to 0°C. Do not heat.
-
Quench: Sat.
. -
Why this works: The methoxy group creates such a high electron density at C2 that the reaction proceeds even at -78°C, where the steric barrier is less relevant than the electronic attraction.
Frequently Asked Questions (FAQ)
Q: Why do I get a 50:50 mixture when acylating 3-methylthiophene with
Q: Can I use a directing group to force C2 acylation? A: Yes. If your C3 substituent contains a coordinating atom (e.g., a pyridine ring or an amide), you can use transition metal catalysis (Pd or Rh) for C-H activation .[2] This is distinct from Friedel-Crafts. The metal coordinates to the C3 group and directs the acyl group to the nearest position (C2).
Q: My reaction stalled when using 3-nitrothiophene. Why? A: The nitro group is a strong electron-withdrawing group (EWG), deactivating the ring.[3] The Friedel-Crafts reaction fails because the ring is too electron-poor to attack the acylium ion.
-
Fix: You cannot use standard Friedel-Crafts. You must use Pd-catalyzed cross-coupling (Stille or Suzuki) between a 3-nitro-thiophene-boronic acid/stannane and an acyl chloride.
Q: Is the "Swamping Catalyst" effect real?
A: Yes. Using excess
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.Link
-
Beilstein Journal of Organic Chemistry. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.Link
-
Core.ac.uk. (2013). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2.Link
-
Sigma-Aldrich. (n.d.). 3-Methoxythiophene Product & Safety Data.Link
Sources
Technical Support Center: Post-Synthesis Purification in 3-Methoxythiophene Production
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of removing unreacted thionyl chloride following the synthesis of 3-methoxythiophene.
Introduction: The Challenge of Residual Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides, a key step in various synthetic pathways, including potentially those leading to derivatives of 3-methoxythiophene.[1][2] However, its high reactivity and corrosive nature necessitate its complete removal from the reaction mixture to prevent side reactions, ensure product purity, and avoid decomposition of the desired product.[1][3] This guide outlines the most effective methods for thionyl chloride removal, addressing common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride?
A1: The two most common and effective methods are physical separation via distillation and chemical neutralization through quenching.[4] The choice depends on the stability of your product (3-methoxythiophene and its derivatives), the reaction scale, and the required final purity.[4]
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the method of choice when the desired product is sensitive to water or other protic quenching agents.[4] It is particularly well-suited for larger-scale reactions where the significant heat generated from quenching can be challenging to manage safely.[4]
Q3: Under what circumstances should I use chemical quenching to remove unreacted thionyl chloride?
A3: Quenching is a suitable and often faster option when your product is stable under aqueous workup conditions.[4][5] It is generally more straightforward for smaller-scale reactions.[4]
Q4: What are the critical safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][6][7] It is imperative to handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or rubber), safety goggles, and a lab coat.[3][6][8] An emergency eyewash station and safety shower must be readily accessible.[3][8]
Q5: How can I be certain that all the thionyl chloride has been removed from my reaction mixture?
A5: A preliminary indicator is the absence of the sharp, pungent odor characteristic of thionyl chloride. For more rigorous confirmation, especially in sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect any residual amounts.[4]
Troubleshooting Guides
Method 1: Distillation (Vacuum and Azeotropic)
Issue 1: My product appears to be decomposing during distillation, indicated by a color change to yellow or orange.
-
Cause: The distillation temperature may be too high. Thionyl chloride decomposes at temperatures above 140°C, and your 3-methoxythiophene derivative may have a lower decomposition temperature.[4][9]
-
Solution: Employ vacuum distillation to lower the boiling point of thionyl chloride.[4][10] By reducing the system pressure, you can effectively remove it at a lower, safer temperature for your product.[4][10]
Issue 2: The tubing of my rotary evaporator is degrading.
-
Cause: Acidic vapors (HCl and SO₂) from the hydrolysis of thionyl chloride with atmospheric moisture are corroding the tubing.[4]
-
Solution: Use chemically resistant tubing. Crucially, a base trap containing a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) must be placed between the rotary evaporator and the vacuum pump to neutralize these acidic vapors and protect the pump.[4][10]
Issue 3: I've distilled off the thionyl chloride, but I still detect traces in my product.
-
Cause: Thionyl chloride can be persistent. Simple distillation may not be sufficient for complete removal.
-
Solution: Perform an azeotropic distillation.[11] Add a dry, inert solvent like toluene, which forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature.[11][12][13] Repeating the process of adding and removing the azeotropic solvent (a "chase") can effectively eliminate residual thionyl chloride.[12]
Method 2: Chemical Quenching
Issue 1: The quenching reaction is excessively vigorous and difficult to control.
-
Cause: The reaction of thionyl chloride with the quenching agent (e.g., water, alcohol, or a basic solution) is highly exothermic.[7]
-
Solution: Perform the quench at a low temperature (0 °C) by placing the flask containing the quenching solution in an ice bath.[4] Add the reaction mixture containing the excess thionyl chloride to the quenching solution slowly and dropwise with vigorous stirring.[4] This allows for better heat dissipation and control over the reaction rate.
Issue 2: My desired product is hydrolyzing during the aqueous workup.
-
Cause: If your 3-methoxythiophene derivative contains functional groups sensitive to hydrolysis (e.g., an acyl chloride), direct quenching with water or aqueous base will lead to product degradation.[14]
-
Solution: In this scenario, distillation is the more appropriate removal method.[4] If quenching must be performed, consider using an anhydrous alcohol (like isopropanol) in a non-aqueous solvent, which will react with the thionyl chloride but may be less reactive towards your product than water.[15][16]
Issue 3: The pH of my aqueous layer remains acidic after quenching with a base.
-
Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ generated from the hydrolysis of thionyl chloride.[4]
-
Solution: Add more of the basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic. Use litmus paper or a pH meter to monitor the pH.[4]
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen, which is then connected to a vacuum pump.[4]
-
Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Slowly apply vacuum to the system, being mindful of potential initial bumping. c. Gradually heat the reaction flask in an oil bath, keeping the temperature below 50°C.[4][10] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, slowly and carefully release the vacuum.
Protocol 2: Azeotropic Distillation with Toluene
-
Initial Distillation: First, remove the bulk of the excess thionyl chloride via simple or vacuum distillation as described above.[11]
-
Azeotropic Chase: a. Add dry toluene to the reaction flask. b. Distill the toluene-thionyl chloride azeotrope. The boiling point of this azeotrope is lower than that of pure toluene.[11] c. Repeat the addition of dry toluene and subsequent distillation two to three more times to ensure complete removal of thionyl chloride.[12]
Protocol 3: Chemical Quenching with Saturated Sodium Bicarbonate
-
Apparatus Setup: Place a beaker or flask containing a saturated solution of sodium bicarbonate (NaHCO₃) in an ice bath on a stir plate.[4]
-
Procedure: a. Cool the NaHCO₃ solution to 0°C. b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. Control the addition rate to maintain the temperature of the quenching solution below 20°C.[4] c. Continue stirring for 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup, such as extraction with an appropriate organic solvent.
Data Presentation
| Compound | Boiling Point (°C) | Density (g/mL) | Notes |
| Thionyl Chloride | 74.6 | 1.638 | Reacts violently with water.[7] |
| Toluene | 110.6 | 0.867 | Forms a low-boiling azeotrope with thionyl chloride.[11] |
| 3-Methoxythiophene | ~165-167 | ~1.14 | Boiling point is an estimate and may vary with pressure. |
Visualization
Caption: Decision workflow for removing unreacted thionyl chloride.
References
-
Fiveable. Thionyl chloride Definition - Organic Chemistry II Key Term. Available at: [Link]
-
PubChem. Thionyl Chloride | SOCl2 | CID 24386. Available at: [Link]
-
Standard Operating Procedures for Thionyl Chloride. SOP 0079. (2013). Available at: [Link]
-
ResearchGate. How to remove thionyl chloride after reaction? (2016). Available at: [Link]
-
Johnson, T.J., et al. (2003). Gas-Phase Hydrolysis of SOCL2 at 297 and 309 K: Implications for Its Atmospheric Fate. Journal of Physical Chemistry A, 107(32), 6183-6190. Available at: [Link]
-
Wikipedia. Thionyl chloride. Available at: [Link]
-
ResearchGate. Can any one suggest an efficient method to distill thionyl chloride.? (2016). Available at: [Link]
-
DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). Available at: [Link]
-
ACS Publications. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. (2017). Available at: [Link]
-
KGROUP. Quenching Reactive Substances. (2006). Available at: [Link]
-
Reddit. Removing thionyl chloride. (2019). Available at: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]
-
XMB 1.9.11. Project: Making thionyl chloride from easy-to-get precursors. (2021). Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available at: [Link]
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. (2025). Available at: [Link]
-
Supporting Information. Available at: [Link]
- Google Patents. US3155457A - Purification of thionyl chloride.
- Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
-
Reddit. How to efficiently remove thionyl chloride SOCl2? (2021). Available at: [Link]
-
Fiveable. Alcohol + SOCl2. Available at: [Link]
-
University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023). Available at: [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Available at: [Link]
-
Organic Syntheses. 7-methoxyphthalide. Available at: [Link]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Technical Comparison Guide: IR Spectrum Analysis of 3-Methoxythiophene-2-Carbonyl Chloride
Executive Summary
3-Methoxythiophene-2-carbonyl chloride is a critical electrophilic intermediate employed in the synthesis of bioactive heterocycles and pharmaceutical scaffolds. Its reactivity and stability are heavily influenced by the electronic interplay between the thiophene ring and the 3-methoxy substituent.
This guide provides a technical analysis of the carbonyl stretching frequency (
Key Spectral Marker: The carbonyl stretch for this compound is observed in the range of 1775–1790 cm⁻¹ , often appearing as a split band (doublet) due to rotational isomerism.
Theoretical Framework & Mechanistic Insights
To accurately interpret the IR spectrum, one must deconstruct the electronic environment surrounding the carbonyl group.
The Thiophene Effect
Thiophene is a
-
Reference Standard: Thiophene-2-carbonyl chloride
.
The 3-Methoxy Substituent (Ortho-Effect)
The introduction of a methoxy group at the 3-position (ortho to the carbonyl) introduces three competing vectors:
-
Resonance (+M): The oxygen lone pair donates density into the ring. If the system is planar, this should lower
. -
Inductive (-I) & Field Effect: The electronegative oxygen atom pulls electron density through the
-framework and through space (field effect). This strengthens the C=O bond by reducing the contribution of the dipolar resonance form ( ), thereby raising the frequency. -
Steric Deconjugation: The bulky methoxy group may force the carbonyl group out of coplanarity with the thiophene ring. Loss of conjugation removes the frequency-lowering resonance effect, causing a blue shift (increase) in wavenumber.
Conformational Isomerism (The Doublet)
Thiophene-2-carbonyl derivatives exist in equilibrium between two planar conformers:
-
syn-conformer: Carbonyl oxygen is cis to the ring sulfur (S...O interaction).
-
anti-conformer: Carbonyl oxygen is trans to the ring sulfur.
The 3-methoxy group strongly influences this equilibrium via electrostatic repulsion (O...O) and steric clash. This often resolves as a doublet in the IR spectrum (e.g., 1785 cm⁻¹ and 1760 cm⁻¹), representing the two rotamers.
Comparative Analysis
The following table contrasts this compound with key structural analogs to validate the spectral assignment.
| Compound | Structure | Key Mechanistic Driver | |
| Aliphatic Acid Chloride | R-COCl | ~1800 - 1810 | Inductive effect of Cl; no conjugation. |
| Benzoyl Chloride | Ph-COCl | 1774 | Conjugation with benzene ring lowers frequency. |
| Thiophene-2-carbonyl chloride | Th-COCl | 1765 - 1775 | Thiophene is more |
| o-Methoxybenzoyl chloride | o-OMe-Ph-COCl | 1780 (Strong) | Inductive/Field effect of ortho-OMe dominates; slight blue shift. |
| This compound | 3-OMe-Th-COCl | 1775 - 1790 | Net Effect: Inductive withdrawal + Steric twist raises frequency vs. parent thiophene. Likely doublet. |
| 3-Methoxythiophene-2-carboxylic acid | 3-OMe-Th-COOH | 1670 - 1690 | H-bonded dimer lowers frequency significantly (Precursor). |
Note: Values for acid chlorides are solvent-dependent (higher in non-polar solvents like CCl₄, lower in polar solvents).
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize this compound from its acid precursor and validate via IR without hydrolysis artifacts.
Synthesis Workflow
-
Reagents: 3-Methoxythiophene-2-carboxylic acid (1.0 eq), Thionyl Chloride (
, 5.0 eq), cat. DMF.[2] -
Reaction: Reflux for 2-3 hours under inert atmosphere (
or Ar). -
Workup: Remove excess
under reduced pressure (vacuum distillation). -
Product: Yellowish oil or low-melting solid. Must be kept strictly anhydrous.
IR Sample Preparation (Critical)
Acid chlorides are moisture-sensitive. Hydrolysis yields the carboxylic acid (
-
Method A (Liquid Film): Place a drop of neat oil between two NaCl or KBr plates. Scan immediately.
-
Method B (Solution Cell): Dissolve in anhydrous
or (0.1 M) and use a sealed liquid cell ( windows). This provides the sharpest resolution of the conformational doublet. -
Avoid: KBr pellet method (hygroscopic nature of KBr often hydrolyzes the sample in situ).
Diagrammatic Workflow (Graphviz)
Caption: Workflow for the synthesis and spectroscopic validation of this compound, highlighting the critical decision point for hydrolysis detection.
References
-
Chadwick, D. J., et al. (1974). Conformational analysis of organic carbonyl compounds. Part 8. Thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Thiophenecarbonyl chloride. Retrieved from [Link]
Sources
Electronic effect of methoxy group on thiophene carbonyl reactivity
The following guide provides an in-depth technical analysis of the electronic effects of the methoxy group on thiophene carbonyl reactivity. It is designed for researchers in organic synthesis and medicinal chemistry.[1]
Content Type: Publish Comparison Guide Subject: Structure-Reactivity Relationships (SRR) in Heterocyclic Aldehydes
Executive Summary
The introduction of a methoxy (-OCH₃) group onto a thiophene ring significantly alters the electrophilicity of attached carbonyl groups. While thiophene-2-carboxaldehyde is already less reactive than benzaldehyde due to the inherent electron-donating nature of the sulfur heterocycle, the addition of a methoxy substituent further modulates this reactivity through competing resonance (+M) and inductive (-I) effects.[1]
This guide compares the reactivity profiles of Thiophene-2-carboxaldehyde (T2A) and its substituted analog 3-Methoxythiophene-2-carboxaldehyde (3-M-T2A) .[1] Experimental evidence and theoretical models suggest that the 3-methoxy group exerts a "dampening" effect on carbonyl electrophilicity via resonance, while simultaneously introducing steric strain that can paradoxically enhance reactivity in specific steric-sensitive transformations.[1]
Mechanistic Analysis: The Electronic Landscape
To understand the reactivity differences, we must first dissect the electronic contributions of the thiophene ring and the methoxy substituent.
The Thiophene "Super-Aromatic" Effect
Thiophene is π-electron excessive compared to benzene.[1] The sulfur atom donates electron density into the ring system (
-
Resonance Stabilization: The carbonyl dipole is stabilized by the ring's
-system, reducing the partial positive charge ( ) on the carbonyl carbon. -
Result: T2A is generally less reactive toward nucleophiles (e.g., NaBH₄, Grignard reagents) than benzaldehyde.[1]
The Methoxy Perturbation (3-Position)
Placing a methoxy group at the C3 position (ortho to the C2-carbonyl) introduces two opposing vectors:
-
Electronic Donation (+M > -I): The oxygen lone pair donates density into the thiophene ring. Through vinylogy, this density increases the electron richness of the C2 position, further stabilizing the carbonyl and reducing reactivity .
-
Steric Ortho-Effect: The bulk of the methoxy group forces the carbonyl group to rotate out of the ring plane.
-
Planar Conformation: Maximizes conjugation (low reactivity).
-
Twisted Conformation: Breaks conjugation (higher reactivity, higher IR frequency).
-
Expert Insight: Unlike the methyl group, which acts primarily through hyperconjugation and sterics, the methoxy group's strong mesomeric effect usually dominates, making 3-M-T2A less reactive than T2A in kinetically controlled nucleophilic additions, despite the steric twist.[1]
Visualizing the Resonance Competition
The following diagram illustrates how the methoxy group competes with the carbonyl for conjugation, effectively "deactivating" the aldehyde toward nucleophilic attack.
Caption: Comparative electronic flow showing the dominant deactivating resonance effect of the methoxy group despite steric twisting.[1]
Comparative Data Profile
The following table synthesizes physicochemical data to quantify the difference between the unsubstituted and methoxy-substituted thiophenes.
| Feature | Thiophene-2-Carboxaldehyde (T2A) | 3-Methoxythiophene-2-Carboxaldehyde | Interpretation |
| Electronic Character | Electron-Rich ( | Highly Electron-Rich (+M effect) | Methoxy group pumps e⁻ density into the ring.[1] |
| Carbonyl IR Freq ( | ~1665 cm⁻¹ | ~1675–1680 cm⁻¹ (Predicted*) | Higher freq in 3-M-T2A suggests steric twist reduces conjugation slightly compared to T2A.[1] |
| ¹H NMR (CHO signal) | ~9.80 - 9.90 ppm | ~9.60 - 9.75 ppm | Upfield shift indicates increased shielding (higher electron density) at the carbonyl carbon.[1] |
| Reactivity (Nucleophiles) | Moderate | Low | Stronger conditions required for condensation/reduction.[1] |
| Hammett Constant ( | 0.00 (Reference) | -0.27 (Methoxy) | Negative value confirms strong electron-donating capability.[1] |
*Note: While alkyl-substituted thiophenes (e.g., 3-methyl) show shifts to ~1674 cm⁻¹ due to steric twisting, the methoxy group's resonance typically lowers bond order.[1] The observed frequency is a balance between these conflicting steric (raising
Experimental Protocol: Comparative Reactivity Assay
To validate the electronic effects described above, the following protocol outlines a competitive reduction assay. This self-validating experiment allows researchers to quantify relative reaction rates.[1]
Objective
Determine the relative rate of reduction (
Methodology: Competitive Reduction
-
Preparation:
-
Dissolve equimolar amounts (1.0 mmol each) of T2A and 3-M-T2A in methanol (10 mL) at 0°C.
-
Add an internal standard (e.g., 1.0 mmol decane) for GC/HPLC quantification.
-
-
Initiation:
-
Add a substoichiometric amount of NaBH₄ (0.5 mmol, 0.25 eq) to the stirred mixture. This forces the aldehydes to "compete" for the limited hydride reagent.
-
-
Quenching & Analysis:
-
After 5 minutes, quench the reaction immediately with 1M HCl (2 mL).
-
Extract with dichloromethane (DCM) and analyze the organic layer via GC-MS or ¹H NMR.[1]
-
-
Calculation:
-
Integrate the residual aldehyde peaks relative to the internal standard.
-
The ratio of consumed starting materials reflects the relative reactivity (
).
-
Expected Results
-
T2A Consumption: High (>60% of available hydride consumed by T2A).[1]
-
3-M-T2A Consumption: Low (<40% of available hydride consumed).[1]
Strategic Synthesis Implications
For drug development professionals, understanding this reactivity profile is crucial for pathway design:
-
Selective Functionalization: If a molecule contains both a phenyl aldehyde and a methoxy-thiophene aldehyde, chemoselective reduction of the phenyl aldehyde is possible using mild reducing agents (e.g., NaBH(OAc)₃), leaving the thiophene carbonyl intact.
-
Condensation Reactions: When performing Knoevenagel or Aldol condensations with 3-M-T2A, harsher conditions (higher temperature, stronger base like piperidine/acetic acid reflux) are required compared to unsubstituted thiophenes.[1]
-
Lithiation Direction: The methoxy group at C3 also directs ortho-lithiation to the C2 position.[1] If the aldehyde is protected (e.g., as an acetal), the C4 position becomes the primary site for electrophilic substitution, leveraging the "Directing Group" (DoM) capacity of the methoxy moiety.
References
-
Reactivity of Thiophene Derivatives
- Study on the nucleophilic addition to heteroarom
-
Source:
-
Hammett Constants & Electronic Effects
- Correlation of Hammett constants with thiophene reactivity.
-
Source: [1]
-
Spectroscopic Data (IR/NMR)
- Carbonyl stretching frequencies in substituted thiophenes.
-
Source: [1]
-
Chemical Properties of 3-Methoxythiophene-2-carbaldehyde
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Methoxythiophene-2-carbonyl chloride
[1]
Executive Summary & Core Directive
The Immediate Hazard: 3-Methoxythiophene-2-carbonyl chloride is a potent electrophile and lachrymator. Upon contact with ambient moisture, it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and the corresponding carboxylic acid.
The Scientific Reality: Safety here is synonymous with data integrity. If you can smell the "acrid" odor of HCl, you have already compromised both your respiratory safety and the purity of your reagent. This guide prioritizes moisture exclusion as a primary safety control, preventing the generation of the hazard (HCl) at the source.
Chemical Hazard Profile (The "Why")
Understanding the molecular behavior drives the safety protocol.
| Parameter | Data | Operational Implication |
| CAS Number | 54450-14-5 | Verification key for ordering/disposal. |
| Physical State | Solid or Semi-solid (Low MP: ~30-35°C) | May require gentle warming to transfer; increases splash risk. |
| Reactivity | Water Reactive / Lachrymator | Do not use standard aqueous spill kits. Evolves HCl fumes instantly. |
| Corrosivity | Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 | Causes irreversible tissue damage within minutes. |
| Solubility | Soluble in DCM, THF, Toluene | Glove selection must account for the solvent carrier, not just the solute. |
The PPE Shield: A Self-Validating System
Do not rely on generic "safety gear."[6] Use this specific matrix designed for acid chloride handling.[7]
A. Hand Protection (The Double-Barrier Method)
Acid chlorides can permeate standard nitrile gloves surprisingly fast, especially when dissolved in organic solvents.
-
Inner Layer: 4 mil Nitrile (Disposable). Function: Dexterity and sweat absorption.
-
Outer Layer: Silver Shield® (Laminate) or 8 mil Nitrile. Function: Chemical permeation barrier.
-
Protocol: Inspect outer gloves immediately after any splash. If the outer glove is compromised, the inner glove provides the "retreat window" to wash hands safely.
B. Respiratory & Eye Protection[1][5][8][9]
-
Primary Control: Certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety Glasses are insufficient due to the risk of corrosive aerosols.
-
Face Protection: Polycarbonate Face Shield required during transfer operations or when heating the reagent.
C. Body Protection[6][9][10][11]
-
Standard: Cotton Lab Coat (Synthetics can melt if a fire occurs).
-
Apron: Chemical-resistant rubber apron recommended during bulk transfer (>100g).
Operational Workflow: The "Dry Transfer" Protocol
Causality: By maintaining a closed, dry system, you prevent the formation of HCl fumes, negating the need for emergency respiratory interventions.
Diagram 1: Safe Handling & Transfer Workflow
Caption: Logical flow for transferring moisture-sensitive acid chlorides to prevent hydrolysis and exposure.
Step-by-Step Methodology:
-
Equilibration: Allow the reagent bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric moisture, ruining the reagent.
-
Inert Blanket: Gently flow Nitrogen or Argon into the bottle immediately upon opening.
-
Transfer:
-
Solids: Use a dry, warm spatula.
-
Liquids/Melts: Use a glass syringe with a locking tip. Never pour from the bottle; pouring creates a large surface area for HCl generation.
-
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.
Waste Management & Quenching Protocol
Critical Warning: Never add water directly to the acid chloride.[8] This causes a violent exotherm and an "HCl volcano." Always add the acid chloride to the quench solution.
Diagram 2: Controlled Quenching Pathway
Caption: Exothermic control loop for neutralizing acid chloride waste streams.
Quenching Procedure:
-
Prepare the Trap: In a fume hood, create a slurry of Ice, Water, and a mild base (Sodium Bicarbonate or Dilute NaOH).
-
Dilution: Dilute the acid chloride residue with a non-reactive solvent (e.g., Toluene or DCM) before quenching. Pure acid chloride reacts too violently.
-
The Addition: Dropwise, add the diluted chemical to the ice slurry.
-
Verification: Test pH. Ensure the solution is neutral before placing it in the "Halogenated Organic Waste" container.
Emergency Response (Self-Rescue)
-
Skin Contact:
-
Spill (Outside Hood):
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: this compound (CAS 54450-14-5).[2][9][10] National Library of Medicine.
-
Ansell. (2022). Chemical Permeation & Degradation Guide.[11] (Referenced for Nitrile/Laminate breakthrough times regarding acid chlorides).[11]
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound.[12]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 7. foxscientific.com [foxscientific.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. This compound | 54450-14-5 [sigmaaldrich.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
